molecular formula C17H29FN2O2Si B1439636 (6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)methanol CAS No. 1228665-50-6

(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)methanol

Cat. No.: B1439636
CAS No.: 1228665-50-6
M. Wt: 340.5 g/mol
InChI Key: JQQKGDLNCOVUEI-UHFFFAOYSA-N
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Description

The compound “(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)methanol” is a complex organic molecule that features a pyrrolidine ring, a fluoropyridine moiety, and a tert-butyldimethylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)methanol” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the fluoropyridine moiety, and finally the attachment of the tert-butyldimethylsilyloxy group. Common reagents and conditions used in these steps include:

    Pyrrolidine Ring Formation: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.

    Fluoropyridine Introduction: This step may involve nucleophilic substitution reactions using fluorinated pyridine derivatives.

    Silylation: The tert-butyldimethylsilyloxy group can be introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound “(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)methanol” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The fluoropyridine moiety can be reduced under specific conditions.

    Substitution: The silyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the silyloxy group could introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, and cellular pathways. Its fluorinated pyridine moiety can be particularly useful in imaging studies using techniques such as positron emission tomography (PET).

Medicine

The compound has potential applications in medicinal chemistry as a lead compound for drug development. Its structural features may impart specific biological activities, making it a candidate for therapeutic agents targeting various diseases.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)methanol” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The fluoropyridine moiety could play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (6-(3-((Trimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)methanol
  • (6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-chloropyridin-3-YL)methanol
  • (6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)ethanol

Uniqueness

The uniqueness of “(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)methanol” lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluoropyridine moiety, in particular, can enhance its stability, lipophilicity, and binding interactions compared to similar compounds.

Properties

IUPAC Name

[6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29FN2O2Si/c1-17(2,3)23(4,5)22-12-13-8-9-20(10-13)15-7-6-14(11-21)16(18)19-15/h6-7,13,21H,8-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQKGDLNCOVUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29FN2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673562
Record name {6-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-fluoropyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228665-50-6
Record name {6-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-fluoropyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)methanol
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(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)methanol
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(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)methanol
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(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)methanol
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(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)methanol
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(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)methanol

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